molecular formula C9H13NO B13666804 2-Isopropyl-5-methoxypyridine

2-Isopropyl-5-methoxypyridine

Cat. No.: B13666804
M. Wt: 151.21 g/mol
InChI Key: GEYJSHASCKHOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methoxypyridine is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, characterized by the presence of an isopropyl group at the second position and a methoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 5-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the isopropyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropyl-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylpyridine
  • 2-Isopropyl-5-ethoxypyridine
  • 2-Isopropyl-5-hydroxypyridine

Uniqueness

2-Isopropyl-5-methoxypyridine is unique due to the presence of both isopropyl and methoxy groups on the pyridine ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-methoxy-2-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)9-5-4-8(11-3)6-10-9/h4-7H,1-3H3

InChI Key

GEYJSHASCKHOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.